Br-PEG2-oxazolidin-2-one
Description
Structural Components and Their Contributions to Molecular Functionality
The utility of Br-PEG2-oxazolidin-2-one is derived from the synergistic interplay of its three core components: the oxazolidin-2-one ring, the polyethylene (B3416737) glycol (PEG) linker, and the terminal bromine atom. Each part bestows unique properties that define the molecule's role in sophisticated chemical applications.
The Oxazolidin-2-one Core: A Versatile Heterocyclic Scaffold in Medicinal and Synthetic Chemistry
The oxazolidin-2-one is a five-membered heterocyclic ring that is a prominent feature in medicinal and synthetic chemistry. rsc.orgnih.govbohrium.comnih.govresearchgate.netnih.govresearchgate.net This scaffold is recognized for its metabolic and chemical stability. researchgate.net Its structure can be found in a variety of pharmacologically active compounds, most notably in the class of antibiotics known as oxazolidinones. rsc.orgnih.govnih.gov The first drug in this class to be approved was Linezolid (B1675486), which contains the 2-oxazolidinone (B127357) ring as its core pharmacophore. rsc.orgnih.govresearchgate.net
The oxazolidin-2-one ring is considered a versatile scaffold due to its wide range of biological applications, including antibacterial, anticancer, anti-inflammatory, and antituberculosis properties. rsc.orgbohrium.comnih.govresearchgate.net In synthetic organic chemistry, the oxazolidin-2-one nucleus is a popular framework for building complex molecules and is often used as a chiral auxiliary. researchgate.netdu.ac.ir Derivatives of oxazolidin-2-one are an important class of synthetic antibiotic agents. nih.gov
Polyethylene Glycol (PEG) Linkers: Modular Elements in Bioconjugation and Macromolecular Design
Polyethylene glycol (PEG) linkers are synthetic, water-soluble polymers composed of repeating ethylene (B1197577) oxide units. chempep.comcreativepegworks.com They are integral components in bioconjugation and drug delivery, serving as flexible spacers to connect two or more molecular entities. chempep.comaxispharm.compurepeg.comprecisepeg.com The inclusion of a PEG linker in a molecule offers several key advantages. chempep.comprecisepeg.com
Key Benefits of PEG Linkers:
Improved Solubility: PEG's hydrophilic nature significantly enhances the solubility of hydrophobic molecules in aqueous solutions. axispharm.comprecisepeg.comcreative-biolabs.com
Enhanced Stability: The PEG chain can protect conjugated molecules from enzymatic degradation. precisepeg.comcreative-biolabs.combroadpharm.com
Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, can mask epitopes on a molecule, reducing the likelihood of an immune response. precisepeg.combroadpharm.com
Tunable Length: PEG linkers can be synthesized in various lengths, allowing for precise control over the distance between the connected molecules. precisepeg.com
These properties make PEG linkers essential tools in the development of antibody-drug conjugates (ADCs), nanoparticle drug delivery systems, and for the stabilization of proteins and enzymes. purepeg.comcreative-biolabs.combroadpharm.combroadpharm.com Monodisperse PEG linkers, which have a specific, exact number of PEG units, provide a precise molecular weight and structure, which is critical in the development of therapeutic agents. broadpharm.com
Bromine Functionality: A Reactive Site for Further Chemical Transformations
The bromine atom in this compound serves as a highly valuable reactive handle for a multitude of chemical transformations. acs.orgfiveable.me Organobromine compounds are frequently used as intermediates in organic synthesis because the carbon-bromine (C-Br) bond has a labile nature, making it a good leaving group in nucleophilic substitution reactions. fiveable.memanac-inc.co.jp
The reactivity of the bromo group allows it to participate in a wide array of reactions, including:
Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles. fiveable.mefiveable.me
Coupling Reactions: The C-Br bond can be used in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. manac-inc.co.jp
Elimination Reactions: Under appropriate conditions, the bromo group can be eliminated to form alkenes. msu.edu
This reactivity makes the bromine functionality a key site for attaching the linker to a target molecule or surface. fiveable.memanac-inc.co.jp The ability to selectively functionalize the bromo group is a cornerstone of its utility in constructing more complex molecular architectures. fiveable.me
| Component | Key Role | Notable Properties |
| Oxazolidin-2-one Core | Heterocyclic scaffold, pharmacophore | High metabolic/chemical stability, diverse biological activities. researchgate.net |
| PEG2 Linker | Hydrophilic spacer | Enhances solubility, stability, and biocompatibility; reduces immunogenicity. axispharm.comprecisepeg.com |
| Bromine Functionality | Reactive handle | Acts as a leaving group, enables substitution and coupling reactions. fiveable.memanac-inc.co.jp |
Conceptual Framework: this compound as a Heterobifunctional Molecular Tool
This compound is classified as a heterobifunctional molecule, a crucial class of reagents in chemical biology and materials science. scbt.com Heterobifunctional crosslinkers possess two different reactive groups, enabling them to connect two distinct molecular entities in a controlled manner. scbt.comthermofisher.com This design minimizes undesirable self-conjugation or polymerization that can occur with homobifunctional linkers. thermofisher.com
In the structure of this compound, the bromine atom and the oxazolidin-2-one ring (or a functional group attached to it) represent the two distinct reactive ends. The PEG chain acts as the spacer connecting them. This architecture is central to its function as a molecular bridge. For example, the bromine end can be reacted with one type of functional group (e.g., a thiol), while the other end, the oxazolidinone, can be modified to react with another (e.g., an amine), thereby linking two different molecules.
This concept is powerfully demonstrated in the development of Proteolysis Targeting Chimeric Molecules (PROTACs). medchemexpress.comnih.govnih.gov PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.govnih.govmdpi.com The linker component of a PROTAC, for which a molecule like this compound is a building block, is critical as its length and composition affect the formation and stability of the key ternary complex (Target Protein : PROTAC : E3 Ligase). medchemexpress.com
Significance in Contemporary Chemical Biology Research and Tool Development
The development of sophisticated molecular tools is essential for advancing chemical biology, a field that aims to study and manipulate biological systems using chemical techniques. nih.govmdpi.com Heterobifunctional molecules like this compound are at the forefront of this effort, providing the means to construct complex probes and therapeutic agents with high precision.
The significance of this compound is particularly evident in the rapidly expanding field of targeted protein degradation. cresset-group.com The PROTAC technology offers a novel therapeutic modality that can target proteins previously considered "undruggable" by traditional small-molecule inhibitors. cresset-group.com The ability to synthesize a diverse library of linkers is crucial for optimizing the potency and selectivity of PROTACs. Building blocks like this compound provide a modular and efficient way to assemble these complex molecules.
Furthermore, beyond protein degradation, heterobifunctional linkers are used to:
Create Antibody-Drug Conjugates (ADCs): These linkers connect potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. purepeg.compurepeg.com
Develop Diagnostic and Imaging Agents: They facilitate the attachment of fluorescent dyes or radionuclides to targeting molecules for bio-imaging applications. purepeg.com
Study Molecular Interactions: By linking different biomolecules, they are used to probe and understand protein-protein, protein-DNA, and protein-ligand interactions. scbt.com
In essence, this compound represents a foundational element for the rational design of advanced chemical tools. Its well-defined structural components provide chemists with the modularity and chemical reactivity needed to build intricate molecules capable of performing highly specific functions within complex biological environments.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16BrNO4 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
3-[2-[2-(2-bromoethoxy)ethoxy]ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H16BrNO4/c10-1-4-13-7-8-14-5-2-11-3-6-15-9(11)12/h1-8H2 |
InChI Key |
ILZHRTGCGAAXCF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1CCOCCOCCBr |
Origin of Product |
United States |
Synthetic Methodologies for Br Peg2 Oxazolidin 2 One and Precursors
Synthesis of the Oxazolidin-2-one Ring System
The oxazolidin-2-one ring is a valuable scaffold in organic synthesis and medicinal chemistry. nih.govresearchgate.netresearchgate.net Its preparation has been the subject of extensive research, leading to a variety of synthetic methods.
Conventional and Emerging Approaches to Oxazolidin-2-one Ring Formation
The formation of the 5-membered oxazolidin-2-one ring typically involves the cyclization of a precursor molecule containing appropriately positioned alcohol and amine functionalities.
A primary and well-established route to oxazolidin-2-ones is the cyclization of β-amino alcohols with a one-carbon (C1) carbonyl source. researchgate.netrsc.org This transformation can be achieved using a range of reagents, including historically used but highly toxic phosgene and its derivatives. researchgate.netrsc.orgionike.com To circumvent the hazards associated with phosgene, milder and safer alternatives have been developed. These include dialkyl carbonates (e.g., dimethyl carbonate or diethyl carbonate), urea (B33335), and 1,1'-carbonyldiimidazole. researchgate.netwikipedia.orgmdpi.com
Another significant pathway involves the intramolecular cyclization of carbamates derived from amino alcohols. ionike.comnih.gov For instance, the reaction between epoxides and carbamates can yield 2-oxazolidinones through an initial ring-opening of the epoxide by the carbamate (B1207046), followed by an intramolecular cyclization. ionike.com Furthermore, the direct carboxylation of amino alcohols using carbon dioxide (CO2) represents an atom-economical approach to forming the necessary carbamate intermediate, which then cyclizes to the oxazolidinone ring. researchgate.netacs.org
| Reagent | General Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Phosgene/Phosgene Derivatives | Base, aprotic solvent | High reactivity, good yields | Extremely toxic, hazardous handling |
| Dialkyl Carbonates (e.g., Diethyl Carbonate) | Heat, often with a base or catalyst | Safer than phosgene, readily available | Requires high temperatures, long reaction times |
| Urea | Heat, sometimes under vacuum | Inexpensive, low toxicity | High temperatures, potential for side products |
| Carbon Dioxide (CO2) | Pressure, often with a catalyst and/or dehydrating agent | Abundant, non-toxic, renewable C1 source | Often requires high pressure and temperature |
| 1,1'-Carbonyldiimidazole (CDI) | Mild conditions, aprotic solvent | High yields, mild conditions | Relatively expensive |
Modern synthetic efforts focus on developing catalytic and environmentally benign methods for oxazolidin-2-one formation. The use of carbon dioxide as a renewable C1 feedstock is a cornerstone of these green chemistry approaches. mdpi.comacs.org
Catalyst systems have been developed to facilitate the cycloaddition of CO2 with substrates like amino alcohols or aziridines under milder conditions. ionike.commdpi.com For example, a copper(I) bromide/ionic liquid system has been shown to efficiently catalyze the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO2, even at atmospheric pressure. mdpi.com Another green approach utilizes a polystyrene-supported organocatalyst, 1,5,7-triazabicyclodec-5-ene (TBD), for the conversion of epoxy amines with CO2 in a continuous flow system. rsc.org
Other catalytic methods include the use of bifunctional phase-transfer catalysts for the [3+2] coupling of isocyanates and epoxides. nih.gov Magnetic binary Mg/Fe oxides have also been employed as a recyclable solid base catalyst for the reaction between epoxides and carbamates, offering easy separation and reuse. ionike.com Microwave-assisted synthesis has also been shown to improve yields and significantly reduce reaction times compared to conventional heating methods. researchgate.netmdpi.com
| Catalyst System | Substrates | Key Features |
|---|---|---|
| CuBr / Ionic Liquid | Propargylic alcohols, 2-aminoethanols, CO2 | High turnover number, works at 1 atm CO2. mdpi.com |
| Polystyrene-supported TBD | Epoxy amines, CO2 | Halide-free, organocatalytic, suitable for continuous flow. rsc.org |
| Bifunctional Phase-Transfer Catalysts | Isocyanates, epoxides | Atom-economic [3+2] coupling, good to high yields. nih.gov |
| Magnetic Mg/Fe Oxides | Epoxides, carbamates | Solid base catalyst, magnetically separable and recyclable. ionike.com |
The synthesis of optically active oxazolidin-2-ones is of paramount importance, particularly for their use as chiral auxiliaries (e.g., Evans auxiliaries) and in pharmaceuticals. wikipedia.org Stereoselective strategies aim to control the formation of specific stereoisomers.
One approach is the asymmetric hydrogenation of 2-oxazolones, catalyzed by ruthenium(II)-NHC complexes, which can produce optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities. rsc.org Another powerful method involves a combination of an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement. nih.govmdpi.com This sequence allows for the efficient construction of 4,5-disubstituted oxazolidin-2-ones with two vicinal stereocenters. nih.govmdpi.com The strategy relies on a chiral auxiliary to direct the initial aldol reaction, followed by conversion of a carboxylic acid moiety to an isocyanate via the Curtius rearrangement, which then undergoes in situ intramolecular cyclization to form the desired oxazolidinone ring. nih.gov
Functionalization Strategies for Oxazolidin-2-one Derivatives
Once the oxazolidin-2-one ring is formed, it can be further modified or functionalized. N-arylation is a common transformation, often achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides. organic-chemistry.org These reactions allow for the introduction of various aryl and heteroaryl groups onto the nitrogen atom of the heterocycle.
Additionally, the development of [3+2] annulation reactions provides a route to functionalized oxazolidin-2-ones. For instance, the reaction of p-quinamines with CO2, catalyzed by an organocatalyst like triethylenediamine (DABCO), can produce a variety of oxazolidin-2-one derivatives in good to excellent yields. acs.orgnih.govacs.org This method is noted for its environmental friendliness and tolerance of a wide range of functional groups. acs.orgnih.govacs.org
Synthesis and Functionalization of Brominated Polyethylene (B3416737) Glycol (PEG) Linkers
The second key component of the target molecule is the brominated PEG linker. Bromo-PEG derivatives are valuable reagents in bioconjugation and materials science, acting as flexible, hydrophilic spacers. precisepeg.comtide-chem.com
The synthesis of bromo-PEG typically starts from a hydroxyl-terminated polyethylene glycol. A common method involves the conversion of the terminal hydroxyl group(s) into a good leaving group, which is then displaced by a bromide ion. An alternative one-step method involves direct bromination. For example, hydroxyl-containing polymers can be efficiently brominated using a combination of diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) and a bromide source like tetrabutylammonium bromide (TBAB). rsc.org Another established route is the reaction of a hydroxyl-terminated PEG with bromoacetyl bromide. researchgate.net For bifunctional linkers like Br-PEG-Br, both terminal hydroxyl groups of a standard PEG diol are converted to bromide groups. biochempeg.com
The resulting bromo-PEG linker is a versatile intermediate. The bromide serves as an excellent leaving group for nucleophilic substitution reactions. tide-chem.com This allows for the functionalization of the PEG linker by reacting it with various nucleophiles, most notably thiols, to form stable sulfide bonds, or with amines and alcohols. precisepeg.combiochempeg.combroadpharm.com This reactivity is fundamental to its utility in attaching the PEG linker to other molecules, such as the oxazolidin-2-one moiety in the final target compound.
Methods for Synthesizing Bromo-PEG Derivatives
The introduction of a bromine atom onto a polyethylene glycol (PEG) chain is a critical step in forming the bromo-PEG precursor. This functionalization turns the terminal hydroxyl group of PEG into a reactive site, making the bromine a good leaving group for subsequent nucleophilic substitution reactions. precisepeg.combiochempeg.com Several methods have been developed for the bromination of PEG, each with distinct advantages and applications.
One common approach involves the reaction of a hydroxyl-terminated PEG with a brominating agent. For instance, reacting PEG with 2-bromoacetyl bromide in the presence of a base like triethylamine can effectively produce bromo-PEG-bromide. nih.gov This reaction is typically performed at low temperatures to control reactivity and then allowed to proceed at room temperature. nih.gov
Another effective technique is the post-modification of hydroxyl-containing polymers using specialized reagent systems. A combination of diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E), tetrabutylammonium bromide (TBAB), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to quantitatively convert terminal hydroxyl groups to bromide groups under mild, room-temperature conditions. semanticscholar.org This method is noted for its efficiency and for maintaining the polymer's narrow molecular weight distribution. semanticscholar.org
A third strategy utilizes a complex of potassium tribromide (KBr₃) with PEG itself to act as a brominating agent for various aromatic compounds, showcasing the versatility of PEG in reaction methodologies. biochempeg.com While this specific application is for aromatic bromination, similar principles of activating bromine can be applied to functionalize the PEG chain itself. The bromide moiety on the PEG derivative readily undergoes substitution reactions with nucleophiles, such as thiols, to form stable bonds. precisepeg.com
Below is an interactive data table summarizing these synthetic methods for bromo-PEG derivatives.
| Method | Reagents | Key Features |
| Acetyl Bromide Derivatization | Polyethylene glycol (PEG), 2-bromoacetyl bromide, Triethylamine | Standard esterification to attach a bromoacetyl group. nih.gov |
| Post-modification Bromination | Hydroxyl-terminated PEG, XtalFluor-E, TBAB, DBU | Quantitative conversion of -OH to -Br at room temperature; preserves narrow molecular weight distribution. semanticscholar.org |
| Nucleophilic Substitution | Hydroxyl-capped PEGs | A versatile methodology for synthesizing a diverse range of brominated polymers. semanticscholar.org |
Control over PEG Chain Length and Monodispersity in Brominated PEG Synthesis
For many advanced applications, particularly in pharmaceuticals and nanotechnology, the precise length and uniformity of the PEG chain are paramount. Traditional polymerization of ethylene (B1197577) oxide results in polydisperse PEG, which is a mixture of chains with varying lengths and molecular weights. organic-chemistry.orgwikipedia.org This heterogeneity can lead to inconsistencies in the final product. organic-chemistry.org Consequently, significant research has focused on producing monodisperse PEGs—pure compounds with a single, well-defined molecular weight. wikipedia.orgnih.gov
The synthesis of monodisperse PEGs is challenging but can be achieved through stepwise, iterative approaches. precisepeg.comarkat-usa.org These methods involve the sequential addition of single, protected ethylene glycol units or short PEG oligomers to a growing chain. precisepeg.comnih.gov This process is analogous to solid-phase peptide synthesis and allows for precise control over the final chain length. thieme-connect.com
Two primary routes for preparing monodisperse PEGs have been established:
Condensation of Protected and Activated Units : This involves reacting an ethylene glycol monomer protected at one end with another ethylene glycol monomer that has activating groups at both ends. nih.gov
Iterative Elongation : A PEG chain containing both a protecting group and an activating group is reacted with another PEG molecule of a specific weight. nih.gov This cycle can be repeated to achieve the desired length.
A key aspect of these methods is the use of protecting groups to prevent unwanted side reactions. arkat-usa.org For example, a base-labile protecting group, such as a phenethyl group, can be used. This allows for a more efficient elongation cycle, reducing it from a three-step (deprotection, deprotonation, coupling) to a two-step (deprotection and coupling in one pot) process. precisepeg.com The entire synthesis, including the creation of the monomer, can be designed to be chromatography-free, which is advantageous for large-scale production. thieme-connect.combroadpharm.com
Strategies for Convergent Synthesis of Br-PEG2-oxazolidin-2-one
A convergent synthesis is the preferred strategy for constructing complex molecules like this compound. This approach involves preparing the two main building blocks—the brominated PEG and the oxazolidin-2-one ring—independently, and then joining them in a final step. This method is generally more efficient and allows for easier purification of intermediates compared to a linear synthesis.
Coupling Reactions for Integrating Brominated PEG with Oxazolidin-2-one Moieties
The key step in the convergent synthesis is the formation of a covalent bond between the bromo-PEG derivative and the oxazolidin-2-one moiety. The most direct method to achieve this is through N-alkylation of the oxazolidin-2-one.
The oxazolidin-2-one ring contains a secondary amine nitrogen within its structure. This nitrogen atom is nucleophilic and can react with an alkyl halide, such as bromo-PEG, in a nucleophilic substitution reaction. To enhance the nucleophilicity of the nitrogen, a base is typically used to deprotonate it, forming a more reactive amide anion. Common bases for this purpose include sodium hydride (NaH) or lithium hydroxide (B78521) (LiOH). arkat-usa.org The reaction proceeds via an Sₙ2 mechanism, where the oxazolidinone anion attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a new nitrogen-carbon bond that connects the PEG chain to the oxazolidinone ring.
Orthogonal Protecting Group Strategies in Complex Molecule Synthesis
In the synthesis of complex molecules that may contain multiple reactive functional groups, an orthogonal protecting group strategy is essential. nih.gov Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. This allows for the selective deprotection and reaction of different functional groups at various stages of the synthesis. nih.gov
For the synthesis of this compound, if either the PEG or the oxazolidinone precursors contained other reactive sites (e.g., hydroxyls, amines, or carboxyl groups), an orthogonal strategy would be necessary. For example, an acid-labile group like dimethoxytrityl (DMTr) could be used to protect a hydroxyl group on the PEG chain, while a base-labile group protects another site. The DMTr group can be removed with a mild acid, leaving the base-labile group intact for a later step.
In the context of stepwise PEG synthesis, using two orthogonal protecting groups allows for strategies that can double the length of the PEG chain in just a few steps. Similarly, in peptide synthesis, the widely used Fmoc (base-labile) and Boc (acid-labile) protecting groups are a classic example of an orthogonal pair that enables the precise assembly of amino acid sequences. The selection of an appropriate set of orthogonal protecting groups is a critical consideration in the design of any convergent synthesis to prevent unwanted side reactions and ensure the desired final product is obtained with high purity and yield. nih.gov
Reactivity and Chemical Transformations of Br Peg2 Oxazolidin 2 One
Reactivity of the Terminal Bromide Moiety
The terminal primary bromide in Br-PEG2-oxazolidin-2-one serves as a key electrophilic site, enabling its conjugation to a variety of molecules through nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions for Diverse Conjugation
The bromide ion is an excellent leaving group, rendering the terminal carbon of the PEG chain susceptible to attack by a wide range of nucleophiles. This reactivity is extensively exploited in the synthesis of PROTACs, where the linker is sequentially attached to a warhead that binds to the target protein and a ligand for an E3 ubiquitin ligase.
Common nucleophiles employed in these reactions include amines and thiols. The reaction with primary or secondary amines results in the formation of a stable secondary or tertiary amine linkage, respectively. Similarly, reaction with a thiol-containing molecule, such as a cysteine residue on a protein or a synthetic thiol-modified ligand, proceeds via an SN2 mechanism to yield a thioether bond. These conjugation reactions are typically carried out under mild basic conditions to deprotonate the nucleophile and facilitate the substitution.
| Nucleophile | Functional Group | Resulting Linkage | Typical Reaction Conditions |
| Primary Amine | -NH2 | Secondary Amine (-NH-) | Aprotic solvent (e.g., DMF, DMSO), mild base (e.g., K2CO3, DIPEA), room temperature to moderate heat |
| Secondary Amine | -NHR | Tertiary Amine (-NR-) | Aprotic solvent (e.g., DMF, DMSO), mild base (e.g., K2CO3, DIPEA), room temperature to moderate heat |
| Thiol | -SH | Thioether (-S-) | Aprotic solvent (e.g., DMF, DMSO) or aqueous buffer, mild base (e.g., K2CO3, DIPEA), room temperature |
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
Applications in Metal-Catalyzed Cross-Coupling Reactions
While less common than nucleophilic substitution for this specific linker, the terminal bromide offers the potential for participation in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The palladium-catalyzed Suzuki coupling of organoboronic acids or esters with alkyl halides is a well-established method for C-C bond formation. organic-chemistry.orgwikipedia.org While the reaction is most efficient with aryl or vinyl halides, conditions have been developed for the coupling of alkyl bromides. organic-chemistry.orglibretexts.org The use of a suitable palladium catalyst and a base could potentially enable the coupling of this compound with a variety of boronic acid derivatives.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.comnih.gov This reaction is a versatile method for the formation of C-C bonds and could potentially be applied to this compound for conjugation to alkene-containing molecules.
Sonogashira Coupling: This reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst, to form internal alkynes. wikipedia.orgpitt.eduresearchgate.netwilliams.edu The application of Sonogashira coupling to alkyl bromides is also known, suggesting its potential utility for conjugating this compound with alkyne-functionalized molecules.
Negishi Coupling: The Negishi coupling utilizes a nickel or palladium catalyst to couple organozinc compounds with various halides, including alkyl bromides. mdpi.comresearchgate.netacs.orgmorressier.com This reaction is known for its high functional group tolerance and could be a viable strategy for the functionalization of this compound.
It is important to note that while these cross-coupling reactions are theoretically possible, their application to terminally brominated PEG linkers in the context of complex molecule synthesis, such as PROTACs, would require careful optimization of reaction conditions to ensure compatibility with the other functional groups present in the molecule.
Reactivity of the Oxazolidin-2-one Heterocycle
The oxazolidin-2-one ring system in this compound is a stable heterocyclic motif that also possesses specific points of reactivity, primarily centered around the carbamate (B1207046) linkage and the stereogenic centers at the C4 and C5 positions.
Transformations Involving the Carbamate Linkage
The cyclic carbamate of the oxazolidin-2-one ring is generally more stable to hydrolysis than its acyclic counterparts. However, under certain conditions, this linkage can be cleaved.
Hydrolysis: The carbamate bond can be hydrolyzed under strong acidic or basic conditions to yield the corresponding amino alcohol. For instance, treatment with a strong base like lithium hydroxide (B78521) in the presence of hydrogen peroxide can effect the cleavage of the oxazolidinone ring. Metal ions can also catalyze the hydrolysis of carbamates. The stability of the carbamate linkage is an important consideration in the design of linkers, as its cleavage can lead to the release of the conjugated payload.
Stereochemical Considerations in Reactions on the Oxazolidinone Ring
Chiral oxazolidinones are widely recognized as powerful chiral auxiliaries in asymmetric synthesis. The stereogenic centers at the C4 and C5 positions of the oxazolidinone ring can effectively control the stereochemical outcome of reactions at substituents attached to the nitrogen atom.
In the context of this compound, if the oxazolidinone ring is enantiomerically pure, it could potentially direct the stereochemistry of any reactions performed on the PEG linker or on a molecule that is subsequently attached to it, provided a new stereocenter is formed in proximity to the chiral auxiliary. For example, in an alkylation reaction on a prochiral center within a molecule conjugated to the oxazolidinone nitrogen, the bulky substituent at the C4 or C5 position would sterically hinder one face of the molecule, leading to a diastereoselective addition of the electrophile.
Stability and Compatibility of the PEG Linker Across Various Reaction Conditions
The polyethylene (B3416737) glycol (PEG) linker in this compound imparts desirable physicochemical properties, such as increased solubility and improved pharmacokinetic profiles, to the molecules it connects. wikipedia.org The ether linkages of the PEG chain are generally stable under a wide range of reaction conditions.
Acidic and Basic Conditions: PEG linkers are relatively stable to both acidic and basic conditions, although they can undergo degradation under very harsh acidic conditions. Their stability under the mildly basic conditions typically used for nucleophilic substitution reactions is excellent.
Oxidative and Reductive Conditions: The ether bonds of the PEG linker are generally resistant to oxidation and reduction, making them compatible with a variety of synthetic transformations.
Metal-Catalyzed Reactions: PEG has been shown to be a suitable solvent and even a ligand in some palladium-catalyzed cross-coupling reactions, highlighting its compatibility with these important C-C bond-forming methodologies. This suggests that the PEG linker in this compound would likely be stable under the conditions required for Suzuki, Heck, Sonogashira, or Negishi couplings.
Biocompatibility: PEG is a biocompatible and non-immunogenic polymer, which is a crucial attribute for its use in biological applications, including the development of therapeutics like PROTACs. wikipedia.org
Applications of Br Peg2 Oxazolidin 2 One in Advanced Chemical Biology Research
Engineering of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. precisepeg.comnih.govnih.gov A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two. nih.govmedchemexpress.com Br-PEG2-oxazolidin-2-one serves as a versatile building block for the linker component in PROTAC design. medchemexpress.commedchemexpress.com
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability. nih.govnih.gov
Key design principles for PROTAC linkers, for which this compound is a relevant component, include:
Length and Flexibility: The length of the linker is crucial for enabling the productive formation of the ternary complex. A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins together. explorationpub.com The diethylene glycol (PEG2) unit in this compound provides a defined length and inherent flexibility to the linker chain. precisepeg.comexplorationpub.com
Solubility: The PEG component of the linker significantly enhances the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules. precisepeg.comnih.gov Improved solubility can lead to better cell permeability and bioavailability. precisepeg.com
Attachment Points: The points at which the linker is attached to the target protein ligand and the E3 ligase ligand can profoundly impact the geometry and stability of the ternary complex. The modular nature of linkers like this compound allows for systematic exploration of different attachment vectors. nih.gov
| Linker Property | Contribution of this compound | Reference |
| Length | Provides a defined PEG2 spacer length. | precisepeg.com |
| Flexibility | The ethylene (B1197577) glycol units offer conformational flexibility. | explorationpub.com |
| Solubility | The PEG component increases hydrophilicity and aqueous solubility. | precisepeg.comnih.gov |
| Modularity | The reactive bromide allows for straightforward attachment to ligands. | medchemexpress.commedchemexpress.com |
The primary chemical utility of this compound in PROTAC synthesis lies in the reactivity of its terminal bromide group. Bromide is a good leaving group in nucleophilic substitution reactions. precisepeg.com This allows for the covalent attachment of either the E3 ligase ligand or the target protein ligand, provided they possess a suitable nucleophilic functional group.
Common nucleophiles on ligands that can react with the bromide include:
Amines (Primary and Secondary): The lone pair of electrons on a nitrogen atom in an amine can act as a nucleophile, attacking the carbon atom bearing the bromide and displacing it to form a new carbon-nitrogen bond. chemguide.co.ukchemguide.co.uk This is a standard alkylation reaction. The product of this reaction would be a secondary or tertiary amine, depending on the starting amine.
Thiols (Sulfhydryls): Thiol groups, found in cysteine residues of peptides or in specifically designed small molecule ligands, are excellent nucleophiles. chemistrysteps.com The thiolate anion, formed under basic conditions, readily reacts with alkyl halides like the bromide on the linker to form a stable thioether bond. precisepeg.comchemistrysteps.com
The general scheme for this conjugation is a standard SN2 reaction:
Ligand-Nucleophile + this compound → Ligand-Nucleophile-PEG2-oxazolidin-2-one + Br-
The other end of the linker, which would be attached to the oxazolidinone nitrogen, would typically be pre-functionalized or attached to the other ligand in a separate synthetic step.
The architecture of the linker, including its composition and rigidity, can modulate PROTAC efficiency. While the PEG2 component of this compound imparts flexibility, the oxazolidinone ring introduces a more rigid, defined structural element. This combination of flexible and rigid components can help to properly orient the two ligands for optimal ternary complex formation.
Systematic studies have shown that even subtle changes in linker length, such as extending a linker by a single ethylene glycol unit, can switch a PROTAC from a dual degrader of two proteins to a selective degrader of one. nih.gov This highlights the importance of having a diverse toolkit of linker building blocks, such as this compound, to fine-tune the properties of a PROTAC for desired activity and selectivity.
Development of Novel Bioconjugates and Chemically Defined Probes
The reactivity of the bromide group in this compound also makes it a valuable reagent for the development of bioconjugates and chemical probes for research purposes.
Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule. PEGylation, the attachment of PEG chains to biomolecules, is a widely used strategy to improve the therapeutic properties of proteins and peptides, such as increasing their half-life and reducing immunogenicity. nih.govbroadpharm.com
This compound can be used to attach this specific PEGylated moiety to biomolecules through covalent bond formation. The strategies mirror those used in PROTAC synthesis:
Alkylation of Lysine (B10760008) Residues: The primary amine in the side chain of lysine residues in proteins can act as a nucleophile to displace the bromide, forming a stable covalent bond. chemguide.co.uk This reaction is typically performed at a pH where a sufficient portion of the amines are deprotonated and thus nucleophilic. chemistrysteps.com
Alkylation of Cysteine Residues: The thiol group of cysteine is a highly reactive nucleophile and a common target for site-specific bioconjugation. chemistrysteps.com Reaction with the bromide on this compound would result in a stable thioether linkage.
| Biomolecule Functional Group | Reaction Type with this compound | Resulting Linkage |
| Amine (e.g., Lysine) | Nucleophilic Alkylation | C-N Bond |
| Thiol (e.g., Cysteine) | Nucleophilic Alkylation | Thioether (C-S Bond) |
The surface modification of nanoparticles and biomaterials is crucial for their application in biological systems. PEGylation is a common strategy to enhance the stability of nanoparticles, prevent aggregation, and reduce non-specific protein adsorption, which can help them evade the immune system. cmu.edu
This compound can be used to functionalize the surface of materials that have been pre-activated with nucleophilic groups. For example, nanoparticles can be synthesized or modified to have primary amines or thiols on their surface. These functionalized nanoparticles can then be reacted with this compound to create a PEGylated surface. This approach allows for the covalent attachment of the PEG linker, providing a stable and robust surface modification.
The general protocol involves incubating the amine- or thiol-functionalized nanoparticles with this compound in a suitable buffer and allowing the nucleophilic substitution reaction to proceed, followed by purification to remove unreacted linker. broadpharm.com This surface modification can improve the biocompatibility of the materials for research applications such as drug delivery and bioimaging.
Construction of Molecular Scaffolds for Chemical Screening Libraries
The generation of diverse and complex chemical screening libraries is a cornerstone of modern drug discovery and chemical biology. These libraries provide the starting points for identifying novel bioactive molecules. A key component in the construction of such libraries is the use of versatile molecular scaffolds that can be systematically functionalized to explore a wide range of chemical space. "this compound" represents a strategic building block for this purpose, integrating a reactive functional group (bromo), a solubility-enhancing and spacing element (PEG2), and a privileged heterocyclic core (oxazolidin-2-one).
The oxazolidinone ring is a five-membered heterocyclic structure that has garnered significant attention in medicinal chemistry. nih.gov Its prevalence in a number of approved drugs highlights its favorable pharmacological properties. The rigid framework of the oxazolidinone core serves as an excellent foundation for the spatial presentation of various substituents, enabling the exploration of structure-activity relationships (SAR).
The incorporation of a short polyethylene (B3416737) glycol (PEG) linker, in this case, a diethylene glycol unit (PEG2), offers several advantages in the design of library scaffolds. The PEG moiety can enhance the aqueous solubility of the resulting compounds, which is a critical factor for biological screening assays. Furthermore, the linker provides spatial separation between the oxazolidinone core and the point of diversification or attachment to a solid support, which can be crucial for minimizing steric hindrance and allowing for effective interaction with biological targets.
The terminal bromo group on the PEG linker provides a reactive handle for a variety of chemical transformations. This functional group is particularly useful in solid-phase synthesis, a common technique for the high-throughput generation of compound libraries. The bromine atom can be readily displaced by nucleophiles, enabling the attachment of a wide array of building blocks and diversifying appendages.
Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecule libraries. cam.ac.uknih.govnih.govscispace.com Unlike target-oriented synthesis, which focuses on the synthesis of a single, predefined molecule, DOS aims to populate chemical space with a wide variety of molecular architectures. This approach increases the probability of discovering novel compounds with unexpected biological activities.
"this compound" is a valuable building block in DOS strategies due to its inherent functionality, which allows for divergent synthetic pathways. Starting from this central scaffold, a multitude of distinct molecular skeletons can be generated through the systematic application of different reaction cascades.
Table 1: Key Features of this compound for Diversity-Oriented Synthesis
| Feature | Role in DOS |
| Oxazolidinone Core | Provides a rigid, three-dimensional scaffold that can be stereochemically controlled. It serves as a central hub for the attachment of various appendages. |
| PEG2 Linker | Acts as a flexible spacer, allowing for the exploration of different spatial orientations of appended functionalities. It also enhances solubility. |
| Bromo Group | A versatile reactive site that enables a wide range of chemical transformations, facilitating the introduction of skeletal and appendage diversity. |
A hypothetical DOS strategy employing "this compound" could involve its immobilization on a solid support via the bromo group. The oxazolidinone ring can then be functionalized at different positions. For instance, the nitrogen atom of the oxazolidinone can be acylated, alkylated, or arylated, while the carbon backbone can be modified through reactions such as aldol (B89426) condensations or Mannich reactions, depending on the specific substitution pattern of the starting oxazolidinone. Each of these transformations can be performed with a diverse set of reagents, leading to an exponential increase in the number of unique compounds in the library.
Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as an efficient approach for identifying lead compounds. nih.govyork.ac.uk This method involves screening libraries of low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information from these initial hits is then used to grow, link, or merge fragments into more potent, drug-like molecules.
The design of fragment libraries is crucial for the success of FBDD. These libraries should be composed of compounds with high "ligand efficiency," meaning they exhibit favorable binding energy per heavy atom. Furthermore, the fragments should possess vectors for synthetic elaboration.
"this compound" can be utilized to generate a library of fragments with desirable properties. The oxazolidinone core itself is a common motif in known drugs and can serve as a privileged scaffold. The PEG linker can be used to attach various small chemical moieties, while the bromo group provides a clear vector for future optimization and fragment growing or linking strategies.
Table 2: Application of this compound in FBDD Library Design
| FBDD Principle | Role of this compound |
| Low Molecular Weight | The core scaffold is relatively small, allowing for the addition of various fragments while staying within the typical molecular weight range for FBDD (150-300 Da). |
| 3D Complexity | The non-planar oxazolidinone ring provides three-dimensional character to the fragments, which can lead to more specific and higher-quality interactions with protein binding sites. york.ac.uk |
| Synthetic Tractability | The bromo group serves as a readily modifiable handle for synthetic chemists to elaborate on initial fragment hits. |
| Solubility | The PEG linker enhances the aqueous solubility of the fragments, which is critical for biophysical screening methods like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR). |
For example, a library could be constructed by reacting "this compound" with a diverse set of small, nucleophilic fragments. The resulting library of PEGylated oxazolidinone fragments could then be screened against a target of interest. A hit from this screen would provide a clear path for optimization by further modifying the molecule at the position where the bromo group was originally located.
Combinatorial Chemistry
Combinatorial chemistry is a set of techniques that enables the rapid synthesis of a large number of different but structurally related molecules. free.frcrsubscription.comslideshare.net This high-throughput approach is widely used to generate libraries for screening. Solid-phase synthesis is a key technology in combinatorial chemistry, as it simplifies the purification process by allowing for the easy removal of excess reagents and byproducts by simple washing. nih.gov
"this compound" is well-suited for use in solid-phase combinatorial library synthesis. The bromo group allows for the covalent attachment of the scaffold to a solid support, such as a resin bead. This immobilization facilitates the subsequent chemical modifications in a parallel or split-and-pool fashion.
A typical workflow for constructing a combinatorial library using this scaffold would involve:
Attachment to Solid Support: The bromo group of "this compound" is reacted with a nucleophilic functional group on the solid support to form a stable covalent bond.
Diversification: The immobilized scaffold is then subjected to a series of reactions to introduce diversity. For example, the library could be diversified by reacting the nitrogen of the oxazolidinone with a set of different acylating agents in separate reaction vessels.
Further Diversification (Optional): Additional points of diversity can be introduced by performing subsequent reactions on the newly introduced functional groups.
Cleavage: Once the synthesis is complete, the final compounds are cleaved from the solid support. The choice of linker used to attach the scaffold to the resin will determine the cleavage conditions.
Screening: The resulting library of compounds is then screened for biological activity.
Future Perspectives and Innovations in Br Peg2 Oxazolidin 2 One Research
Development of Green Chemistry Approaches for Synthesis
The pursuit of environmentally sustainable chemical synthesis has led to the development of green chemistry approaches applicable to the production of Br-PEG2-oxazolidin-2-one. These strategies focus on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency. Key areas of innovation include the use of carbon dioxide (CO2) as a C1 feedstock, the application of recyclable catalysts, and the implementation of energy-efficient reaction conditions.
Traditional methods for creating the oxazolidinone ring often involve hazardous reagents like phosgene. ionike.com Modern, greener alternatives are being explored:
CO2 as a Building Block: Research has demonstrated the synthesis of 2-oxazolidinones through the cycloaddition of CO2 with corresponding amino alcohols. mdpi.com This approach utilizes a cheap, abundant, and non-toxic C1 source, representing a significant improvement in sustainability. Catalytic systems, such as those based on copper bromide and ionic liquids, have shown high efficiency for this transformation even at atmospheric pressure. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. organic-chemistry.org The synthesis of oxazolidin-2-one derivatives from ethanolamines and urea (B33335) has been achieved in minutes with excellent yields under microwave conditions, highlighting a potential route for the rapid and efficient formation of the core heterocycle. organic-chemistry.org
Recyclable Catalysts: The development of solid-supported or magnetically separable catalysts provides a path to more sustainable manufacturing processes. For instance, binary Mg/Fe oxides have been used as a magnetic solid base catalyst for synthesizing 2-oxazolidinones from epoxides and carbamates. ionike.com Such catalysts can be easily removed from the reaction mixture with an external magnet and reused multiple times without a significant loss of activity. ionike.com
Applying these principles to this compound would involve a multi-step process where the oxazolidinone ring is formed using a CO2-based method, followed by PEGylation and bromination steps optimized to use greener solvents and catalysts.
Table 1: Comparison of Synthetic Approaches for the Oxazolidinone Ring
| Method | Key Reagents | Catalyst Example | Key Advantages |
|---|---|---|---|
| Traditional | Phosgene, Amino Alcohols | None | Established methodology |
| CO2 Cycloaddition | CO2, Amino Alcohols | CuBr/Ionic Liquid | Utilizes renewable feedstock, non-toxic |
| Microwave-Assisted | Urea, Ethanolamines | None (Energy Source) | Rapid reaction times, high efficiency |
| Solid Base Catalysis | Epoxides, Carbamates | Magnetic Mg/Fe Oxides | Recyclable catalyst, simple workup |
Advanced Spectroscopic and Analytical Characterization Methodologies
The precise structural elucidation and purity assessment of this compound are critical for its application. Advanced spectroscopic and analytical techniques provide the necessary tools for comprehensive characterization. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR is used to confirm the presence and connectivity of the protons in the molecule. The spectrum would be expected to show characteristic signals for the ethylene (B1197577) glycol (PEG) units, typically in the range of 3.5-3.7 ppm. Protons on the oxazolidinone ring would appear in distinct regions, and the methylene (B1212753) group adjacent to the bromine atom would exhibit a downfield shift.
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition. For this compound, a key feature in the mass spectrum is the isotopic pattern caused by the presence of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. chemguide.co.uk This results in two molecular ion peaks (M+ and M+2) of almost equal intensity, separated by two mass units, which is a definitive indicator of a monobrominated compound. chemguide.co.uk High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the molecular formula with high confidence.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation | Interpretation |
|---|---|---|---|
| ¹H NMR | PEG Protons | Multiplet ~3.5-3.7 ppm | Confirms -(CH₂CH₂O)₂- chain |
| Oxazolidinone Protons | Distinct signals for CH₂-N and CH₂-O | Confirms heterocyclic ring structure | |
| CH₂-Br Protons | Triplet, shifted downfield | Confirms bromoethyl terminus | |
| ¹³C NMR | PEG Carbons | Signal(s) ~70 ppm | Confirms PEG backbone |
| C=O Carbon | Signal ~155-160 ppm | Confirms carbonyl group of oxazolidinone | |
| Mass Spec. | Molecular Ion | M+ and M+2 peaks | Confirms presence of one bromine atom |
| Isotopic Ratio | ~1:1 intensity for M+ and M+2 | Characteristic pattern for bromine |
Computational Design and Prediction of this compound Reactivity and Conformation
Computational chemistry offers powerful predictive tools for understanding the properties of molecules like this compound before they are synthesized or tested. Methods such as Density Functional Theory (DFT) can be employed to predict molecular geometry, conformational preferences, and electronic properties, which in turn dictate reactivity.
The flexibility of the PEG linker is a critical determinant of its function, particularly in applications like PROTACs where it must span a specific distance to bring two proteins together. nih.gov Computational modeling can predict the distribution of possible conformations (compact vs. extended) and their relative energies. nih.gov Studies have shown that the intrinsic conformational propensity of a linker influences its behavior once conjugated to other molecules. nih.gov
Furthermore, DFT calculations can be used to generate maps of electrostatic potential, identifying nucleophilic and electrophilic sites within the molecule. This information is invaluable for predicting how this compound will react with other molecules. For instance, the bromine-bearing carbon is an electrophilic site susceptible to nucleophilic substitution, which is the intended reaction for its use as a linker. The carbonyl oxygen and ring nitrogen of the oxazolidinone are nucleophilic centers. Understanding these properties allows for the rational design of reaction conditions and the prediction of potential side reactions.
Exploration of New Chemical Biology Applications Beyond PROTACs
While this compound is primarily designed as a PROTAC linker, its constituent parts—the oxazolidinone ring and the PEG linker—have extensive histories in medicinal and chemical biology, suggesting broader potential applications.
The oxazolidinone core is a well-established pharmacophore, most famously found in the linezolid (B1675486) class of antibiotics, which function by inhibiting bacterial protein synthesis. nih.govnih.gov This inherent biological activity suggests that derivatives of this compound could be explored as:
Targeted Antibacterial Agents: By replacing the bromine with a targeting ligand for specific bacterial species or infected human cells, it may be possible to create conjugates that deliver the oxazolidinone payload with high specificity.
Scaffolds for New Therapeutics: The oxazolidinone ring has been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.net The this compound structure could serve as a starting point for developing new classes of therapeutic agents in these areas.
PEG linkers are widely used for bioconjugation to improve the pharmacokinetic properties of drugs, such as increasing water solubility and extending circulation half-life. creativepegworks.combiochempeg.com The bifunctional nature of this compound makes it suitable for:
Developing Novel Bioconjugates: The molecule could be used to link fluorescent dyes or other reporter molecules to proteins or small molecules, creating chemical probes to study biological processes.
Drug Delivery Systems: The PEG component can enhance solubility and biocompatibility, making the scaffold potentially useful for linking small molecule drugs to antibodies or other delivery vehicles in targeted drug delivery systems beyond protein degradation. biochempeg.comtechnologynetworks.com
Scalable Synthesis and Industrial Implications for Research Tool Production
The transition from laboratory-scale synthesis to large-scale industrial production is essential for making this compound widely available as a research tool. Scalability requires the development of robust, cost-effective, and safe manufacturing processes.
Key considerations for the scalable synthesis of this compound include:
Cost of Starting Materials: The starting materials for both the PEG chain and the oxazolidinone precursor must be readily available and inexpensive. nih.gov
Process Safety and Efficiency: Reaction conditions must be optimized to avoid hazardous reagents (like phosgene) and minimize the number of synthetic steps and purification procedures. ionike.comorganic-chemistry.org Continuous flow synthesis, where reagents are continuously pumped through a reactor, is an attractive option for industrial production as it can offer better control over reaction parameters, improved safety, and higher throughput compared to batch processing. rsc.org
Purity and Quality Control: For its use in sensitive biological assays, the final product must be of high purity. Scalable purification methods, such as industrial-scale chromatography, must be developed and validated. Robust analytical methods are required for quality control at each step of the manufacturing process.
The availability of well-characterized, high-purity linkers like this compound is critical for the rapidly expanding field of targeted protein degradation. nih.gov Efficient industrial production will enable broader access for academic and industrial researchers, accelerating drug discovery efforts.
Q & A
What synthetic methodologies are recommended for Br-PEG2-oxazolidin-2-one, and how can reaction efficiency be optimized?
This compound synthesis typically involves functionalization of the oxazolidinone core with PEG and bromoalkyl groups. Key steps include:
- Oxidation/Reduction : Use agents like KMnO₄ (oxidation) or LiAlH₄ (reduction) to modify reactive sites .
- Substitution Reactions : Employ nucleophiles (e.g., amines, alcohols) under basic/acidic conditions to attach PEG chains.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature to enhance yield. Validate purity using NMR and mass spectrometry .
Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions and purity .
- IR Spectroscopy : Identify carbonyl (C=O, ~1750 cm) and hydrogen-bonding patterns in the oxazolidinone ring .
- X-ray Crystallography : Resolve stereochemistry and confirm intramolecular interactions (e.g., H-bonding) using single-crystal diffraction .
How can intramolecular hydrogen bonding and conformational stability be systematically analyzed?
- Circular Dichroism (CD) : Detect chiral centers and helical conformations (e.g., β-bend ribbon spirals) in derivatives .
- Variable-Temperature NMR : Study dynamic H-bonding by observing chemical shift changes with temperature .
- Computational Modeling : Pair MD simulations with experimental data to predict stable conformers .
How should researchers resolve contradictions in synthetic or analytical data?
- Iterative Validation : Repeat experiments under controlled conditions (e.g., inert atmosphere) to isolate variables .
- Cross-Technique Correlation : Compare NMR, IR, and X-ray data to identify inconsistencies (e.g., unexpected stereochemistry) .
- Purity Checks : Use HPLC-MS to rule out side products or degradation .
What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
- Spill Management : Absorb spills with diatomaceous earth; decontaminate surfaces with ethanol .
What methodologies determine stereochemical outcomes in this compound reactions?
- Chiral Auxiliaries : Incorporate fluorinated auxiliaries to direct stereoselective reactions .
- CD Spectroscopy : Monitor enantiomeric excess in asymmetric syntheses .
- Crystallographic Analysis : Resolve absolute configuration via X-ray diffraction .
How to design experiments for studying reactivity under varying conditions?
- PICO Framework : Define Population (reaction substrates), Intervention (temperature/pH changes), Comparison (control reactions), and Outcome (yield/stereochemistry) .
- DOE (Design of Experiments) : Use factorial designs to test multiple variables (e.g., solvent, catalyst) efficiently .
What are best practices for documenting experimental data in publications?
- Structured Tables : Include molecular formulas, yields, and spectral data (e.g., NMR shifts) in standardized formats .
- Supplementary Information : Upload raw crystallographic data (CIF files), reaction schematics, and spectral traces for reproducibility .
- Ethical Reporting : Avoid redundant data and explicitly cite methods for compound validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
